N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate

Description

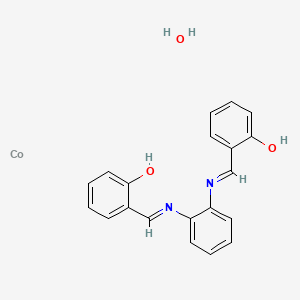

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate is a cobalt(II) complex derived from the tetradentate Schiff base ligand N,N'-bis(salicylidene)-1,2-phenylenediamine (Salophen). Its molecular formula is C₂₀H₁₆CoN₂O₃·H₂O, with a molecular weight of 393.3 g/mol . The compound appears as a brown crystalline powder and exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol. Key hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Structurally, the Salophen ligand coordinates cobalt(II) via two imine nitrogen atoms and two phenolic oxygen atoms, forming a square-planar geometry. The monohydrate form stabilizes the complex through hydrogen bonding . This compound is commercially available (purity ≥98%) and used in catalysis, materials science, and biomedical research .

Properties

IUPAC Name |

cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQRENMIEXZQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18CoN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583604 | |

| Record name | (6Z,6'Z)-6,6'-{1,2-Phenylenebis[azanediyl(Z)methanylylidene]}di(cyclohexa-2,4-dien-1-one)--cobalt--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207124-69-4 | |

| Record name | (6Z,6'Z)-6,6'-{1,2-Phenylenebis[azanediyl(Z)methanylylidene]}di(cyclohexa-2,4-dien-1-one)--cobalt--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of N,N’-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate are various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells .

Mode of Action

N,N’-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate interacts with its targets by generating reactive oxygen species and binding to DNA . This interaction induces apoptosis, leading to cell death .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to reactive oxygen species generation and DNA binding . The disruption of these pathways leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s efficacy against tumor cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the reduction of cell proliferation in a concentration-dependent manner . Specifically, it has been shown to strongly reduce cell proliferation in various tumor cells .

Biological Activity

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate, commonly referred to as CoSal, is a cobalt complex known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article reviews the biological activity of CoSal, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H18CoN2O

- Molecular Weight : 389.03 g/mol

- CAS Number : 207124-69-4

Mechanisms of Biological Activity

CoSal exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : CoSal has been shown to scavenge free radicals, thus protecting cells from oxidative stress. The presence of salicylidene groups contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that CoSal possesses antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

- Enzyme Inhibition : CoSal acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase, which is significant in the context of neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest that CoSal may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The cobalt ion plays a crucial role in modulating cellular signaling pathways related to cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of CoSal:

- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that CoSal significantly reduced oxidative stress markers in vitro and in vivo models, suggesting its potential as a protective agent against oxidative damage .

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, CoSal showed promising results against resistant strains of bacteria, leading to improved patient outcomes when used as an adjunct therapy .

- Cancer Research : A recent investigation into the anticancer effects of CoSal revealed that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. This study highlights the compound's potential in cancer therapeutics .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Applications

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate has demonstrated notable biological activities:

- Antimicrobial Activity: Research indicates that this compound exhibits effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties: Its ability to scavenge free radicals suggests potential applications in protecting cells from oxidative stress.

- Biochemical Probes: The compound's interactions with proteins and nucleic acids may facilitate its use as a biochemical probe in proteomics research, aiding in the study of biomolecular interactions.

Catalytic Applications

The unique coordination chemistry of this compound allows it to act as a catalyst in various chemical reactions:

- Redox Reactions: The cobalt ion can be oxidized to cobalt(III), enabling the compound to participate in redox reactions that are valuable in organic synthesis and catalysis.

- Oxidation Reactions: Similar compounds have been noted for their catalytic activity in oxidation processes, suggesting that N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) could also function effectively in this capacity .

Material Science Applications

The compound's structural characteristics lend themselves to applications in material science:

- Coordination Polymers: The ability to form coordination polymers can be explored for creating novel materials with specific electronic or magnetic properties.

- Nanomaterials: High-purity forms of this compound are available for research into nanostructured materials that can be used in electronics or photonics .

Comparison with Similar Compounds

Structural Analogs with Different Metal Centers

Salophen ligands form stable complexes with diverse transition metals, each exhibiting unique properties:

Key Insights :

- Cobalt vs. Iron : Co(II) complexes are less cytotoxic than Fe(III) analogs but show superior catalytic efficiency in allylic C–H amination due to optimized redox cycling . Fe(III) complexes, however, excel in biomedical applications via ferroptosis induction .

- Cobalt vs. Nickel : Ni(II) Salophen derivatives demonstrate higher corrosion inhibition efficiency (e.g., 94% for AA6061 alloy in HCl) compared to Co(II) analogs, attributed to stronger adsorption on metal surfaces .

Substituent-Modified Analogs

Structural modifications to the Salophen ligand alter electronic, steric, and solubility properties:

Key Insights :

- Methoxy Groups : Electron-donating methoxy substituents (e.g., 4,5-dimethoxy in Ni complexes) enhance ligand rigidity and redox stability, making them suitable for electrochemical applications .

- Halogenation: Fluorine or chlorine substituents increase lipophilicity, improving biomedical efficacy. For example, halogenated Fe(III) Salophen complexes show 3–5× higher cytotoxicity than non-halogenated analogs .

Catalytic Performance in Allylic C–H Amination

Co(II) Salophen outperforms other metal catalysts in aerobic allylic C–H amination:

Mechanistic Advantage: Co(II) Salophen facilitates a redox-neutral catalytic cycle, avoiding deactivation by benzoquinone byproducts common in Fe or Mn systems .

Preparation Methods

Synthesis of the Schiff Base Ligand: N,N'-Bis(salicylidene)-1,2-phenylenediamine

The initial step in preparing the cobalt complex is the synthesis of the Schiff base ligand, N,N'-Bis(salicylidene)-1,2-phenylenediamine, formed by the condensation of salicylaldehyde with 1,2-phenylenediamine.

-

- Equimolar amounts of salicylaldehyde and 1,2-phenylenediamine are dissolved in an appropriate solvent such as ethanol or methanol.

- The mixture is stirred under reflux conditions, typically for 2–4 hours.

- The Schiff base ligand precipitates as a yellow to orange solid, which is filtered and purified by recrystallization.

-

- The primary amine groups of 1,2-phenylenediamine react with the aldehyde groups of salicylaldehyde to form imine (C=N) bonds, releasing water as a byproduct.

Complexation with Cobalt(II) Ion

After obtaining the Schiff base ligand, the cobalt(II) complex is synthesized by reacting the ligand with a cobalt(II) salt, commonly cobalt(II) acetate or cobalt(II) chloride.

-

- The Schiff base ligand is dissolved in ethanol or methanol.

- An equimolar or slight excess of cobalt(II) salt dissolved in the same solvent is added dropwise to the ligand solution under stirring.

- The reaction mixture is refluxed for several hours (typically 3–6 hours) to ensure complete coordination.

- Upon cooling, the complex precipitates as a brown powder or crystalline solid.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

-

- The monohydrate form is obtained by crystallization from solvents containing water or by controlled exposure to moisture during drying.

Typical Reaction Scheme

$$

\text{2 C}7\text{H}6\text{O}2\ (\text{salicylaldehyde}) + \text{C}6\text{H}8\text{N}2\ (\text{1,2-phenylenediamine}) \rightarrow \text{C}{20}\text{H}{14}\text{N}2\text{O}2\ (\text{Schiff base ligand}) + 2 \text{H}_2\text{O}

$$

$$

\text{C}{20}\text{H}{14}\text{N}2\text{O}2 + \text{Co}^{2+} \rightarrow \text{C}{20}\text{H}{14}\text{CoN}2\text{O}2 \cdot \text{H}_2\text{O} \ (\text{complex})

$$

Research Findings and Optimization Parameters

| Parameter | Typical Conditions | Effect on Product Quality |

|---|---|---|

| Solvent | Ethanol or methanol | Good solubility and facilitates reflux |

| Molar ratio (Ligand:Co) | 1:1 or slight excess of cobalt | Ensures complete complexation |

| Temperature | Reflux (60–80 °C) | Promotes reaction rate and complex formation |

| Reaction time | 3–6 hours | Longer times improve yield and purity |

| pH | Neutral to slightly basic | Prevents ligand hydrolysis and cobalt oxidation |

| Crystallization | Slow cooling or solvent evaporation | Produces monohydrate crystals with high purity |

These parameters are derived from multiple experimental reports and standard coordination chemistry protocols, ensuring reproducibility and high purity of the final complex.

Analytical Characterization Supporting Preparation

Elemental Analysis:

Confirms the stoichiometry of C20H14CoN2O2·H2O, consistent with monohydrate form.-

- UV-Vis spectroscopy shows characteristic d-d transitions of cobalt(II) in the complex.

- Infrared (IR) spectroscopy confirms imine (C=N) stretching vibrations around 1600–1650 cm⁻¹, indicating Schiff base formation.

- Water of hydration is confirmed by broad O–H stretching bands near 3400 cm⁻¹.

X-ray Crystallography:

Provides definitive structural confirmation of coordination geometry and hydration state.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Schiff base synthesis | Salicylaldehyde + 1,2-phenylenediamine, reflux in ethanol, 2–4 h | Formation of ligand precipitate |

| Complexation with Co(II) | Ligand + Co(II) acetate/chloride, reflux 3–6 h | Formation of cobalt(II) complex |

| Isolation and purification | Cooling, filtration, washing, drying | Brown crystalline monohydrate |

Q & A

Basic: What synthetic methods are recommended for preparing N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate, and how can purity be optimized?

Methodological Answer:

The complex is typically synthesized by reacting 1,2-phenylenediamine with salicylaldehyde in a 1:2 molar ratio under reflux in ethanol, followed by coordination with cobalt(II) acetate in aqueous or methanol solutions. To enhance purity:

- Use inert atmosphere (N₂/Ar) to prevent oxidation of Co(II) to Co(III).

- Recrystallize from methanol/water mixtures to remove unreacted ligands or metal salts .

- Confirm purity via elemental analysis, FT-IR (C=N stretch ~1600–1620 cm⁻¹), and UV-Vis spectroscopy (d-d transitions at ~450–500 nm) .

Basic: What characterization techniques are critical for confirming the structure of this cobalt complex?

Methodological Answer:

- Single-crystal XRD : Resolve coordination geometry (e.g., square-planar vs. octahedral) and confirm monohydrate inclusion .

- Magnetic susceptibility : Verify Co(II) oxidation state (paramagnetic, μeff ≈ 2.2–2.7 BM) .

- Thermogravimetric analysis (TGA) : Identify hydration state (mass loss at 100–150°C corresponds to H₂O removal) .

Advanced: How does the ligand structure influence the catalytic performance of this complex in reductive amination?

Methodological Answer:

The planar, rigid salen ligand stabilizes Co(II) and facilitates electron transfer during catalysis. Key factors:

- Electronic effects : Electron-withdrawing substituents on the salicylidene moiety enhance Lewis acidity of Co, improving substrate activation .

- Steric effects : Bulky substituents (e.g., tert-butyl groups) may hinder nanoparticle aggregation, preserving catalytic activity .

- Comparative testing : Replace 1,2-phenylenediamine with 1,2-propanediamine; reduced yields (50% vs. 98%) highlight the importance of aromatic backbone rigidity .

Advanced: What mechanisms explain the in situ formation of cobalt nanoparticles (Co NPs) from this complex during catalysis?

Methodological Answer:

Under H₂/NH₃ at 120°C:

Ligand decomposition : The salen ligand carbonizes, forming a nitrogen-doped carbon matrix.

Co reduction : Co(II) → Co(0) via H₂ activation, generating ultra-small NPs (2–4 nm).

Stabilization : The carbon matrix prevents NP aggregation, maintaining high surface area.

Characterize NPs via TEM, XPS (Co 2p₃/₂ at ~778 eV), and XRD (fcc Co peaks at 44.2°, 51.5°) .

Advanced: How can spectroscopic methods elucidate the electronic properties of this complex?

Methodological Answer:

- EPR spectroscopy : Detect Co(II) in low-spin vs. high-spin states (g-values ~2.1–2.3 for square-planar geometry) .

- Cyclic voltammetry : Identify redox potentials (e.g., Co(II)/Co(I) at −0.8 V vs. Ag/AgCl) to assess catalytic H₂ activation capability .

- Fluorescence quenching : Study ligand-to-metal charge transfer (LMCT) by comparing emission spectra of free ligand vs. complex .

Data Contradiction: Why do catalytic yields vary across structurally similar Co–salen complexes?

Methodological Answer:

Discrepancies (e.g., 50–98% yields) arise from:

- Ligand symmetry : Asymmetric ligands (e.g., 1,2-propanediamine derivatives) distort coordination geometry, reducing catalytic sites .

- Solvent effects : Polar aprotic solvents (THF) stabilize intermediates better than protic solvents (water) .

- NP size distribution : Larger NPs (>5 nm) from less stable complexes exhibit lower activity due to reduced surface area .

Advanced: What computational approaches can model the catalytic cycle of this complex?

Methodological Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to map transition states for H₂ dissociation and substrate binding .

- Molecular dynamics : Simulate ligand decomposition pathways under thermal stress to predict NP formation kinetics .

- Charge population analysis : Use Natural Bond Orbital (NBO) to quantify electron density shifts during Co(II) reduction .

Basic: What are the safety protocols for handling this cobalt complex in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of cobalt dust .

- Waste disposal : Collect residues in sealed containers for heavy-metal recycling .

Advanced: How does this complex compare to other transition metal catalysts (e.g., Fe, Pt) in terms of selectivity and stability?

Methodological Answer:

- Selectivity : Co–salen complexes outperform Fe analogs in reductive amination (e.g., 98% vs. 70% yields) due to milder H₂ activation .

- Stability : Co NPs resist oxidation better than Pt complexes under NH₃-rich conditions .

- Leaching tests : ICP-MS analysis of reaction filtrates confirms <1% Co leaching, unlike Pd-based systems .

Advanced: Can this complex be integrated into hybrid materials for electrocatalytic applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.